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Compound of Interest

Compound Name:
1,2-Distearoyl-sn-glycero-3-

phosphorylethanolamine-d70

Cat. No.: B15552863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-d70 (DSPE-d70), a deuterated phospholipid increasingly utilized in the

development of sophisticated drug delivery systems. This document outlines its core

physicochemical properties, detailed experimental protocols for the formulation of DSPE-based

nanocarriers, and insights into their interaction with biological systems.

Core Physicochemical Properties of DSPE-d70
DSPE-d70 is a deuterated analog of DSPE, a saturated phospholipid that plays a crucial role in

the structural integrity and functionality of lipid bilayers. The defining characteristic of DSPE is

its long, saturated stearoyl chains, which contribute to a high phase transition temperature and

the formation of rigid, stable membranes.

Property Value Reference

Chemical Formula C41H12D70NO8P [1]

Molecular Weight 818.5 g/mol [1]

The deuteration of the acyl chains in DSPE-d70 makes it a valuable tool for analytical studies,

particularly in mass spectrometry-based lipidomics and pharmacokinetic studies, allowing for its
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precise tracking and quantification in complex biological matrices.

DSPE in Drug Delivery Formulations
DSPE, often functionalized with polyethylene glycol (DSPE-PEG), is a cornerstone in the

formulation of "stealth" liposomes and micelles.[2] The PEGylated surface of these

nanocarriers creates a hydrophilic shield that reduces recognition and uptake by the

mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the

bloodstream.[2] This extended circulation enhances the probability of the nanocarrier

accumulating at the target site, such as a tumor, through the enhanced permeability and

retention (EPR) effect.[2]

Quantitative Data on DSPE-PEG Micelles
The critical micelle concentration (CMC) is a key parameter for the stability of micelles. For

DSPE-PEG, the CMC is influenced by the length of the PEG chain.

DSPE-PEG Derivative Critical Micelle Concentration (CMC)

DSPE-PEG2000 0.5 - 1.5 µM

DSPE-PEG3000 0.5 - 1.5 µM

DSPE-PEG5000 0.5 - 1.5 µM

Note: The CMC tends to be higher for longer PEG chain lengths within this range.

Physicochemical Properties of DSPE-Liposome
Formulations
The composition of a liposomal formulation significantly impacts its physical characteristics

and, consequently, its in vivo performance.
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Formulation
(Molar Ratio)

Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

HSPC:Chol:DSP

E-PEG2000

(55:40:5)

80-100 < 0.1 -5 to -15
> 90 (for

Doxorubicin)

DPPC:Chol:DSP

E-PEG2000

(55:40:5)

100-120 < 0.2 -10 to -20 Variable

DOTAP:Chol:DS

PE-PEG2000

(50:40:10)

120-150 < 0.25 +30 to +40
High (for nucleic

acids)

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC:

Dipalmitoylphosphatidylcholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Experimental Protocols
Protocol 1: Preparation of DSPE-Containing Liposomes
by Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for the preparation of

multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (SUVs) of a

defined size.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

DSPE-PEG2000

Chloroform

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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Round-bottom flask

Rotary evaporator

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-

PEG2000 in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary

evaporator to form a thin, uniform lipid film on the inner wall of the flask. c. Further dry the

film under high vacuum for at least 2 hours to remove residual solvent.

Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase

transition temperature (e.g., 60°C), to the flask containing the lipid film. b. Agitate the flask

until the lipid film is fully dispersed, forming a milky suspension of MLVs.

Size Reduction (Extrusion): a. Assemble the liposome extruder with a 100 nm polycarbonate

membrane. b. Equilibrate the extruder to a temperature above the lipid phase transition

temperature. c. Pass the MLV suspension through the extruder membrane for an odd

number of passes (e.g., 11-21 times) to produce a translucent suspension of SUVs.

Protocol 2: Active Loading of a Weakly Basic Drug using
a pH Gradient
This protocol outlines the remote loading of a weakly basic drug, such as doxorubicin, into pre-

formed liposomes.

Materials:

Pre-formed DSPE-containing liposomes with an acidic internal buffer (e.g., 300 mM citrate

buffer, pH 4.0)

External buffer with a higher pH (e.g., HEPES-buffered saline, pH 7.4)

Weakly basic drug solution
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Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system

Procedure:

Establish a pH Gradient: a. Prepare liposomes as described in Protocol 1, using the acidic

buffer for hydration. b. Remove the external acidic buffer and replace it with the external

buffer of higher pH. This can be achieved by passing the liposome suspension through a

size-exclusion column equilibrated with the external buffer or by dialysis.

Drug Loading: a. Incubate the liposome suspension with the drug solution at a temperature

above the lipid phase transition temperature (e.g., 60°C) for a specified period. The

uncharged form of the weakly basic drug will diffuse across the lipid bilayer and become

protonated and trapped in the acidic interior of the liposome.

Removal of Unencapsulated Drug: a. Cool the liposome suspension to room temperature. b.

Separate the unencapsulated drug from the drug-loaded liposomes using size-exclusion

chromatography or dialysis.

Protocol 3: Characterization of Encapsulation Efficiency
Procedure:

Separate the unencapsulated drug from the liposomal formulation using a suitable method

like size exclusion chromatography or ultrafiltration.

Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton

X-100) or an organic solvent.

Quantify the drug concentration in the disrupted liposome fraction using an appropriate

analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of

encapsulated drug / Total amount of drug) x 100

Visualization of Key Processes
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Experimental Workflow for Liposome Preparation and
Drug Loading
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Liposome Preparation

Active Drug Loading

1. Lipid Dissolution
(DSPC, Cholesterol, DSPE-PEG in Chloroform)

2. Thin-Film Formation
(Rotary Evaporation)

3. Hydration
(Aqueous Buffer, >Tm)

4. Size Reduction
(Extrusion)

5. Create pH Gradient
(Buffer Exchange)

Pre-formed Liposomes

6. Drug Incubation
(Drug Solution, >Tm)

7. Removal of Free Drug
(Size Exclusion Chromatography)

Characterization
(Size, Zeta Potential, EE)

Drug-Loaded Liposomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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